molecular formula C19H19N3O5 B12626451 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-13-8

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one

Cat. No.: B12626451
CAS No.: 918664-13-8
M. Wt: 369.4 g/mol
InChI Key: ZFPZFONLOGQITG-UHFFFAOYSA-N
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Description

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound known for its unique structure and properties. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the triazine core through methoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxybenzyl alcohol with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties. Its stability and versatility make it a valuable compound for various applications in research and industry .

Properties

CAS No.

918664-13-8

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

4,6-bis[(4-methoxyphenyl)methoxy]-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C19H19N3O5/c1-24-15-7-3-13(4-8-15)11-26-18-20-17(23)21-19(22-18)27-12-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,21,22,23)

InChI Key

ZFPZFONLOGQITG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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